methyl 7-(7-methoxy-1-benzofuran-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Description
Methyl 7-(7-methoxy-1-benzofuran-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a synthetic tetrahydroisoquinoline (THIQ) derivative characterized by a 7-methoxybenzofuran-2-amido substituent at the 7-position of the isoquinoline core and a methyl ester group at the 2-position. This structural motif is significant in medicinal chemistry due to the THIQ scaffold’s prevalence in bioactive molecules targeting neurological and cardiovascular systems.
Properties
IUPAC Name |
methyl 7-[(7-methoxy-1-benzofuran-2-carbonyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-26-17-5-3-4-14-11-18(28-19(14)17)20(24)22-16-7-6-13-8-9-23(21(25)27-2)12-15(13)10-16/h3-7,10-11H,8-9,12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNXBCVBSDAKBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC4=C(CCN(C4)C(=O)OC)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-(7-methoxy-1-benzofuran-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. The starting materials often include benzofuran derivatives and tetrahydroisoquinoline intermediates. The reaction conditions may involve:
Catalysts: Commonly used catalysts include palladium or platinum-based catalysts.
Solvents: Organic solvents such as dichloromethane, toluene, or ethanol are often used.
Temperature: Reactions are typically carried out at elevated temperatures ranging from 50°C to 150°C.
Purification: The final product is usually purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(7-methoxy-1-benzofuran-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring or the tetrahydroisoquinoline moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Solvents: Dichloromethane, ethanol, toluene.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Neuroprotective Effects
One of the prominent applications of this compound is its neuroprotective properties. Research has demonstrated that derivatives of benzofuran compounds exhibit antioxidant effects that can protect neuronal cells from oxidative stress. For instance, a study synthesized several benzofuran derivatives and evaluated their neuroprotective effects against oxidative damage in neuronal cell lines. The results indicated that these compounds significantly reduced cell death and oxidative stress markers, suggesting their potential as therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antioxidant Activity
The compound has also been investigated for its antioxidant activity . In vitro assays have shown that methyl 7-(7-methoxy-1-benzofuran-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can scavenge free radicals effectively. This property is crucial in mitigating cellular damage caused by oxidative stress, which is linked to various chronic diseases . The structure-activity relationship studies indicate that modifications in the benzofuran moiety can enhance its antioxidant capacity.
Cancer Research
In cancer research, the compound has shown promise as a potential anticancer agent . Studies have indicated that certain derivatives exhibit cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. For example, a series of isoquinoline derivatives were tested for their ability to inhibit tumor growth in vitro and in vivo models . The findings suggest that these compounds may act through multiple pathways, including the modulation of key signaling pathways involved in cancer progression.
Pharmacological Targets
This compound has been explored as a ligand for various pharmacological targets , including serotonin receptors and phosphodiesterases. The interaction with these targets can lead to significant therapeutic effects in conditions such as anxiety disorders and cognitive dysfunctions. For instance, studies have shown that compounds with similar structures can act as selective inhibitors of phosphodiesterase 10A, which is implicated in cognitive processes .
Table 1: Summary of Experimental Findings on this compound
Mechanism of Action
The mechanism by which methyl 7-(7-methoxy-1-benzofuran-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Gene Expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Alkoxy Substituents
Compounds 8c, 8d, and 8e () are methyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylates substituted with alkoxy groups (propoxy, isopropyloxy, butoxy) at the 7-position. These derivatives lack the benzofuran-amido group but share the THIQ core and ester functionality. Key differences include:
- Synthetic Yields : Alkoxy-substituted derivatives exhibit modest yields (20–27%) , suggesting steric or electronic challenges during substitution. The benzofuran-amido group’s synthesis may require optimized coupling conditions.
Tetrazole- and Oxazole-Substituted Analogues
and describe tert-butyl 6-(tetrazol-5-yl)- and 7-(oxazolylmethoxy)-THIQ carboxylates (e.g., 12b , 12c ). These compounds differ in:
- Functional Groups : Tetrazole and oxazole rings serve as bioisosteres for carboxylic acids or amides, enabling hydrogen bonding. In contrast, the benzofuran-amido group may prioritize hydrophobic interactions.
- Protecting Groups : tert-Butyl esters (e.g., 12b , 76% yield) offer steric protection, whereas the methyl ester in the target compound may confer faster metabolic clearance.
Comparative Data Table
Key Research Findings
- Synthetic Feasibility : Alkoxy-substituted THIQ derivatives (e.g., 8c–e) exhibit lower yields (~20–27%) than tert-butyl-protected analogues (67–76%), suggesting steric or electronic challenges in direct substitution reactions .
- Functional Group Impact : The benzofuran-amido group’s rigidity and aromaticity may improve target binding compared to flexible alkoxy chains or heterocyclic bioisosteres (e.g., tetrazole) .
Notes on Evidence Limitations
- No direct pharmacological or toxicological data for the target compound are available in the provided evidence.
- Comparisons rely on structural extrapolation from analogues with differing substituents and protecting groups.
- Further studies are required to validate the benzofuran-amido group’s role in enhancing selectivity and reducing off-target effects.
Biological Activity
Methyl 7-(7-methoxy-1-benzofuran-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a complex organic compound that has attracted attention for its potential biological activities. This compound features a tetrahydroisoquinoline core, a benzofuran moiety, and an amide functional group, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for exploring its therapeutic potential in various medical applications.
Structural Features
The compound is characterized by the following structural components:
- Tetrahydroisoquinoline Core : This structure is known for its diverse biological activities.
- Benzofuran Moiety : The presence of the methoxy group on the benzofuran ring enhances lipophilicity, potentially improving bioavailability.
- Amide Functional Group : This group is often associated with increased biological activity due to its ability to form hydrogen bonds with biological targets.
Molecular Formula and Weight
- Molecular Formula : C21H20N2O5
- Molecular Weight : 380.4 g/mol
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cytotoxicity Against Cancer Cell Lines : In vitro studies have shown that related compounds demonstrate potent activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). IC50 values for these compounds often range from 0.16 µM to 3.24 µM, indicating strong cytotoxic effects compared to standard treatments like doxorubicin .
The mechanisms through which these compounds exert their biological effects may include:
- Inhibition of Key Enzymes : Compounds have been shown to inhibit enzymes such as PI3K and EGFR, which are critical in cancer progression and survival .
- Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells through caspase activation .
Comparative Biological Activity
A comparison of similar compounds highlights the unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Hydroxy-7-methoxychroman-2-carboxylic acid N-(substituted)phenylamides | Chroman structure with carboxamide | Known for NF-kB inhibition |
| 1-Benzofuran-2-carboxylic acid derivatives | Benzofuran core with carboxylic acid | Exhibits anti-inflammatory properties |
| 1-Methyl-3-(substituted)indole derivatives | Indole structure with various substitutions | Notable for serotonin receptor activity |
These comparisons illustrate the diversity within this chemical class while emphasizing the distinct biological activities associated with this compound.
Recent Research Insights
A study published in MDPI evaluated various hybrid drugs and their anticancer activities. It was noted that compounds similar to this compound showed promising results in inhibiting tumor growth in vitro. For example:
- Compound Activity Against MCF-7 : In a comparative analysis, certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics .
Implications for Drug Development
The unique structural characteristics of this compound suggest its potential as a lead compound in drug development. Its ability to target multiple pathways involved in cancer progression may provide a basis for designing novel therapeutic agents.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing methyl 7-(7-methoxy-1-benzofuran-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step organic reactions starting with commercially available precursors. For example:
- Amide coupling : The benzofuran-2-amido group is introduced via carbodiimide-mediated coupling (e.g., using EDC/HOBt) between 7-methoxy-1-benzofuran-2-carboxylic acid and the tetrahydroisoquinoline amine intermediate.
- Esterification : Methyl ester formation is achieved via reaction with methanol under acidic or catalytic conditions.
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) is critical for isolating the final product .
- Validation : Analytical techniques such as ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) confirm structural integrity and purity (>95%) .
Q. How is the compound characterized to confirm its structural identity?
- Methodological Answer : Characterization involves:
- Spectroscopy : NMR (¹H/¹³C) to verify proton environments and carbon frameworks. For example, the methoxy group (δ ~3.8 ppm in ¹H NMR) and benzofuran aromatic protons (δ ~6.5–7.5 ppm) are key diagnostic signals .
- Mass spectrometry : HRMS or ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).
- Chromatography : HPLC or TLC to assess purity and monitor reaction progress .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from:
- Purity variations : Impurities >5% can skew bioassay results. Use preparative HPLC to isolate >99% pure batches for retesting .
- Assay conditions : Standardize protocols (e.g., cell line viability assays at 48h vs. 72h) and include positive controls (e.g., doxorubicin for cytotoxicity).
- Structural analogs : Compare activity with derivatives (e.g., replacing the methoxy group with ethoxy) to identify pharmacophore contributions .
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to predict binding to targets (e.g., kinases or GPCRs). Focus on the benzofuran-amide moiety’s interaction with hydrophobic pockets .
- QSAR analysis : Correlate substituent electronic properties (Hammett σ values) with activity data to design derivatives with enhanced potency .
Q. What are the challenges in scaling up the synthesis for preclinical studies?
- Methodological Answer :
- Reaction optimization : Replace hazardous solvents (e.g., dichloromethane) with greener alternatives (e.g., ethyl acetate) while maintaining yield.
- Catalyst selection : Screen Pd/C or nickel catalysts for hydrogenation steps to reduce metal contamination .
- Process analytics : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor intermediates in real-time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
